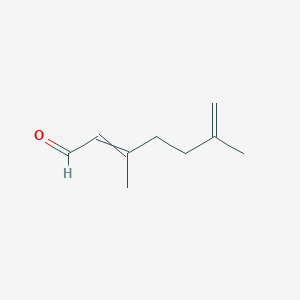

3,6-Dimethylhepta-2,6-dienal

Description

Significance and Context within Organic Chemistry

The significance of 3,6-Dimethylhepta-2,6-dienal in organic chemistry is primarily derived from its molecular architecture. As a conjugated dienal, it possesses a reactive π-system that is a key feature for a variety of organic transformations. The conjugation of the aldehyde with a double bond makes the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition. Furthermore, the diene moiety can participate in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings.

The presence of methyl groups at the 3 and 6 positions introduces steric and electronic effects that would influence the reactivity and selectivity of its reactions compared to simpler dienals. These substituents can affect the rotational barrier around the single bond of the diene, influencing its preferred conformation (s-cis vs. s-trans) and thus its reactivity in cycloaddition reactions. While detailed experimental studies on this compound are not widely published, its structure suggests it could serve as a model substrate for investigating the impact of such substitution patterns on the reactivity of conjugated systems.

Research Trajectories and Future Perspectives for Dienal Compounds

The broader class of dienal compounds is a fertile ground for chemical research, with trajectories extending into natural product synthesis, materials science, and medicinal chemistry.

Synthetic Applications: Conjugated dienals are valuable building blocks in organic synthesis. Their ability to undergo various transformations makes them versatile starting materials. For instance, rhodium-catalyzed hydrogenation of conjugated dienals can selectively reduce one of the double bonds, providing access to γ,δ-unsaturated aldehydes, which are important intermediates in the fragrance industry. researchgate.net Furthermore, the iso-Nazarov cyclization of conjugated dienals, catalyzed by agents like molecular iodine, offers an efficient route to substituted 2-cyclopentenones, which are structural motifs in numerous natural products. conicet.gov.ar The development of stereoselective synthesis methods for dienals, such as those involving tandem propargyl Claisen rearrangement followed by hydrogen transfer, continues to be an active area of research, enabling the precise construction of complex molecules with specific stereochemistries. google.com

Future Perspectives: The future of research into dienal compounds is likely to be shaped by several emerging trends in chemistry. The drive for more sustainable and efficient chemical processes is leading to the exploration of new catalytic systems for dienal transformations, including photocatalysis and organocatalysis. uni-wuerzburg.de These methods aim to reduce reliance on hazardous reagents and minimize waste. researchgate.net

Moreover, the unique electronic and structural properties of dienals make them interesting candidates for the development of advanced materials. For example, dienals can be incorporated into polymers or used to synthesize molecules with interesting photophysical properties. The field of AIEgens (Aggregation-Induced Emission luminogens) is one area where diene-based structures are showing promise. nih.gov As our understanding of reaction mechanisms deepens through computational studies, the rational design of new dienal-based molecules with tailored properties for applications in drug discovery and materials science will become increasingly feasible. researchgate.netresearchgate.net The continuous development of novel synthetic methodologies will undoubtedly expand the toolkit available to chemists, allowing for the creation of increasingly complex and functional molecules from dienal precursors. mdpi.comacs.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H14O | molaid.com |

| Molecular Weight | 138.21 g/mol | molaid.com |

| CAS Number | 84694-74-6 ((2Z)-isomer) | molaid.com |

| InChIKey | KZKMQXXAIXEAFR-TWGQIWQCSA-N ((2Z)-isomer) | molaid.com |

Selected Research Applications of Dienal Compounds

| Research Area | Application of Dienal Compounds | Key Reaction Type |

| Natural Product Synthesis | Synthesis of Pellitorine and Trichonine | Stereoselective synthesis of conjugated dienamides from dienals. researchgate.net |

| Fragrance Chemistry | Synthesis of γ,δ-unsaturated aldehydes | Regio- and chemoselective hydrogenation of conjugated dienals. researchgate.net |

| Heterocyclic Chemistry | Synthesis of 2-Cyclopentenones | Iodine-catalyzed iso-Nazarov cyclization of conjugated dienals. conicet.gov.ar |

| Asymmetric Catalysis | Formation of chiral spirocyclic oxindoles | Iminium ion catalysis with dienals for 1,6-addition reactions. |

| Materials Science | Development of AIEgens | Stereoselective synthesis of 1,3-diene-based luminescent materials. nih.gov |

Structure

3D Structure

Properties

CAS No. |

56522-82-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3,6-dimethylhepta-2,6-dienal |

InChI |

InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h6-7H,1,4-5H2,2-3H3 |

InChI Key |

KZKMQXXAIXEAFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(=CC=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,6 Dimethylhepta 2,6 Dienal

Retrosynthetic Analysis and Key Disconnections for Dienal Structures

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For a dienal structure such as 3,6-dimethylhepta-2,6-dienal, several key disconnections can be envisioned.

A primary disconnection is the C1-aldehyde functional group, which points to a corresponding primary alcohol, (E)-2,6-dimethylhepta-2,6-dien-1-ol, as the immediate precursor via an oxidation reaction. This is a common and reliable functional group interconversion.

Further disconnection of the dienol precursor reveals key carbon-carbon bond formations. The C2-C3 and C5-C6 double bonds are central features. A logical disconnection across the C3-C4 bond suggests an aldol-type condensation or a Wittig-type reaction between a four-carbon aldehyde/ketone fragment and a suitable three-carbon phosphorus ylide or related nucleophile. Another strategic break can be made at the C4-C5 bond. The synthesis of the precursor alcohol (E)-2,6-dimethylhepta-2,6-dien-1-ol, for instance, utilizes a disconnection between C3 and C4, pointing to 2-methyl-2-vinyloxirane (B167661) and a 2-methylallyl nucleophile as key synthons. rsc.org

General strategies for dienal synthesis often involve a sequence of cyclopropanation and rearrangement or employ transition-metal-catalyzed oxidative coupling reactions. researchgate.net For more complex systems, dienals can be generated from the ring-opening of pyridinium (B92312) salts, known as Zincke aldehydes, which can then be used to construct polyenic structures. acs.org Another approach involves the tandem cis-reduction of an enynal followed by a 6π-oxaelectrocyclization to form a 2H-pyran, which can then be oxidized to a dienal-containing structure. rsc.org

Targeted Synthesis Approaches

A direct and efficient method for synthesizing this compound is the oxidation of its corresponding alcohol precursor, (E)-2,6-dimethylhepta-2,6-dien-1-ol. rsc.org This transformation is a crucial step that converts the primary alcohol into the target aldehyde while preserving the sensitive dienal structure. A prominent method for this oxidation is the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like (diacetoxyiodo)benzene (B116549) (BAIB). rsc.org This system is known for its mild conditions and high chemoselectivity for primary alcohols. atlanchimpharma.com The reaction proceeds efficiently at 0 °C in a solvent like dichloromethane (B109758) (CH2Cl2), yielding the desired (E)-2,6-dimethylhepta-2,6-dienal in high yield after purification. rsc.org

| Reaction | Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| Oxidation | (E)-2,6-dimethylhepta-2,6-dien-1-ol | TEMPO, (diacetoxyiodo)benzene (BAIB) | CH2Cl2 | 0 °C, 6h | 87% | rsc.org |

Organometallic reagents are fundamental to the construction of the carbon framework of this compound's precursors. The synthesis of the key intermediate, (E)-2,6-dimethylhepta-2,6-dien-1-ol, relies on a copper-catalyzed nucleophilic attack of an organometallic species on an epoxide. rsc.org Specifically, 2-methylallylmagnesium chloride, a Grignard reagent, is added to a solution of 2-methyl-2-vinyloxirane in the presence of copper(I) iodide (CuI) at low temperatures (-30 °C). rsc.org This reaction opens the epoxide ring, forming the C3-C4 bond and establishing the dienol backbone with high stereoselectivity for the E-isomer. rsc.org

| Reaction | Substrates | Reagents | Solvent | Conditions | Yield | Reference |

| Epoxide Opening | 2-Methyl-2-vinyloxirane, 2-Methylallylmagnesium chloride | CuI | THF | -30 °C, 3h | 94% | rsc.org |

This approach highlights the power of organometallic chemistry to create specific carbon-carbon bonds with stereochemical control, which is essential for the subsequent steps in the total synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.netmdpi.com Dienals like this compound or its close structural relative, citral (B94496), can serve as valuable components in such reactions. For instance, dienals can participate in the Ugi four-component reaction to produce peptidomimetic structures. researchgate.net A specific example involves the reaction of (E)-3,7-dimethylocta-2,6-dienal (citral) with tryptamine (B22526) in methanol, which, upon heating with acetic acid, yields (E)-1-(2,6-dimethylhepta-1,5-dien-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. researchgate.net This transformation is a Pictet-Spengler reaction, a classic example of a condensation reaction that builds complex heterocyclic systems in a convergent manner. Such protocols demonstrate the utility of dienals as synthons for rapidly generating molecular diversity. mdpi.comresearchgate.net

Catalytic methods offer significant advantages in organic synthesis, including reduced waste and milder reaction conditions. atlanchimpharma.com The TEMPO-BAIB mediated oxidation is a prime example of a highly efficient catalytic method for synthesizing aldehydes from primary alcohols. rsc.orgmdpi.com In the synthesis of (E)-2,6-dimethylhepta-2,6-dienal, TEMPO acts as the catalyst, while (diacetoxyiodo)benzene (BAIB) serves as the terminal oxidant. rsc.org

The catalytic cycle involves the oxidation of TEMPO by BAIB to form the active N-oxoammonium salt. atlanchimpharma.com This species then oxidizes the alcohol ((E)-2,6-dimethylhepta-2,6-dien-1-ol) to the corresponding aldehyde, regenerating the hydroxylamine (B1172632) form of TEMPO, which is then re-oxidized by BAIB to continue the cycle. This method is particularly advantageous as it avoids the use of harsh heavy-metal oxidants and operates under neutral, mild conditions, which is crucial for preventing side reactions with the sensitive dienal product. rsc.orgatlanchimpharma.com The use of catalytic TEMPO with co-oxidants is a well-established "green" chemistry approach for alcohol oxidation. atlanchimpharma.com

Stereoselective Synthesis of Dienal Isomers

The control of stereochemistry, particularly the geometry of the carbon-carbon double bonds, is a critical aspect of synthesizing specific isomers of dienals. In the case of this compound, the synthesis of the (E)-isomer is achieved by controlling the stereochemistry of its precursor. rsc.org

The key stereochemistry-determining step is the organometallic addition of 2-methylallylmagnesium chloride to 2-methyl-2-vinyloxirane. rsc.org The use of copper(I) iodide as a catalyst directs the reaction to proceed via an anti-SN2' pathway, which results in the formation of the allylic alcohol, (E)-2,6-dimethylhepta-2,6-dien-1-ol, with high E-selectivity. rsc.org This stereochemistry is then retained during the subsequent mild oxidation step with TEMPO/BAIB, affording the final product exclusively as the (E)-isomer, (E)-2,6-dimethylhepta-2,6-dienal. rsc.org This strategy, where the stereochemistry is set early in the synthetic sequence and carried through subsequent steps, is a common and effective approach in stereoselective synthesis.

Control of Double Bond Stereochemistry

Achieving control over the geometry of the C2=C3 double bond in this compound is a critical aspect of its synthesis, as different isomers can possess distinct properties and reactivity. Synthetic strategies often rely on stereoselective olefination reactions or the use of starting materials where the desired stereochemistry is already established.

One straightforward approach involves the oxidation of a precursor alcohol, such as (E)-2,6-dimethylhepta-2,6-dien-1-ol. In this method, the stereochemistry of the α,β-unsaturated aldehyde product is directly inherited from the allylic alcohol precursor. The use of mild oxidizing agents is crucial to prevent isomerization or side reactions. For instance, oxidation using reagents like manganese dioxide (MnO₂) is effective for this transformation. mdpi.com A study describes the oxidation of (R,E)-4,6-dimethylhepta-2,5-dien-1-ol to the corresponding aldehyde, (R,E)-4,6-dimethylhepta-2,5-dienal, with MnO₂ in dichloromethane (CH₂Cl₂), affording the product in near-quantitative crude yield without isomerization of the double bond. mdpi.com This principle is directly applicable to the synthesis of the (E)-isomer of this compound from its corresponding alcohol.

Another powerful and widely used set of methods for controlling double bond stereochemistry involves olefination reactions. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are mainstays in this context.

Wittig Reaction: The reaction of an appropriate phosphorane with a suitable aldehyde can be tuned to favor either the (Z)- or (E)-alkene. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides typically yield the (Z)-isomer.

Horner-Wadsworth-Emmons Reaction: The HWE reaction, which employs phosphonate (B1237965) carbanions, is particularly effective for the synthesis of (E)-α,β-unsaturated esters, which can then be reduced to the corresponding allylic alcohol and subsequently oxidized to the (E)-dienal. The use of Still-Gennari or Ando-modified phosphonates can provide high selectivity for (Z)-alkenes.

In the context of citral, a related dienal, nitric oxide has been shown to be an efficient catalyst for the cis/trans isomerization of the C2=C3 double bond, converting the (Z)-isomer (neral) to the (E)-isomer (geranial). google.com Such catalytic isomerization techniques could potentially be applied to mixtures of this compound to enrich the desired stereoisomer.

Diastereoselective and Enantioselective Pathways

The presence of a chiral center at the C3 or C6 position, or the potential for creating new stereocenters via reactions, necessitates the development of diastereoselective and enantioselective synthetic routes. Such pathways are crucial for accessing stereochemically pure versions of the molecule for specialized applications.

Diastereoselective Synthesis: Diastereoselectivity often comes into play during reactions that create a new stereocenter in a molecule that already contains one. For instance, the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is a powerful method for synthesizing substituted tetrahydropyrans with high diastereoselectivity. nih.gov While this forms a cyclic structure, the underlying principles of stereocontrol in the formation of carbon-carbon bonds are relevant. The stereochemical outcome is often dictated by the formation of the most stable chair-like transition state. nih.govntu.edu.sg

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. An example of an enantioselective pathway is demonstrated in the synthesis of the related compound, (R,E)-4,6-dimethylhepta-2,5-dienal. mdpi.com This synthesis begins with a chiral starting material and maintains stereochemical integrity throughout the sequence.

| Step | Reaction | Reagents | Key Outcome |

| 1 | Aldehyde Oxidation | NaHCO₃, Dess-Martin periodinane (DMP) | Conversion of a chiral alcohol to the corresponding aldehyde. |

| 2 | Wittig-type Olefination | Ethyl-2-(triphenylphosphoranylidene)acetate | Formation of an (E)-α,β-unsaturated ester. mdpi.com |

| 3 | Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) | Reduction of the ester to the primary allylic alcohol. |

| 4 | Alcohol Oxidation | Manganese dioxide (MnO₂) | Oxidation to the final chiral dienal, (R,E)-4,6-dimethylhepta-2,5-dienal. mdpi.com |

Another powerful strategy for establishing stereocenters is the Ireland-Claisen rearrangement. This justia.comjustia.com-sigmatropic rearrangement of an allylic ester silyl (B83357) enol ether can create a new chiral quaternary carbon with a high degree of stereocontrol, which is influenced by the choice of solvent and reaction conditions. nsf.gov

Advanced Synthetic Methodologies in Dienal Chemistry

Recent advances in synthetic organic chemistry have introduced powerful technologies that offer significant advantages over traditional batch processing. These include flow chemistry, photocatalysis, and biocatalysis, which promise greater efficiency, safety, and sustainability.

Flow Chemistry Applications

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a flask. wikipedia.orgrsc.org This technology offers numerous advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. wikipedia.orgrsc.org

For dienal synthesis, flow chemistry is particularly well-suited for several key transformations:

Oxidation Reactions: Many oxidation reactions are highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing temperature spikes that could lead to side reactions or degradation of the sensitive aldehyde product. rsc.org

Photochemical Reactions: Photochemistry in batch reactors is often limited by the shallow penetration depth of light. Flow reactors, especially microreactors with narrow channels, ensure uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility. wikipedia.orgvapourtec.com

Handling of Hazardous Reagents: The synthesis of dienals may involve unstable or hazardous intermediates. Flow systems confine these species to small volumes within the reactor, significantly improving operational safety compared to large-scale batch reactions. researchgate.net

The automation capabilities of flow systems also allow for high-throughput reaction optimization, where parameters can be varied systematically to quickly identify the ideal conditions for yield and selectivity. wikipedia.org

Photocatalytic Approaches

Photocatalysis utilizes light to generate highly reactive intermediates from a photocatalyst, which then drive chemical transformations. acs.org This approach enables unique reaction pathways that are often difficult to access through conventional thermal methods. Visible-light photocatalysis, in particular, has emerged as a powerful tool for mild and selective bond formation. rsc.org

The general mechanism involves the photocatalyst absorbing a photon, leading to an electronically excited state. This excited catalyst can then engage in either an electron transfer or an energy transfer process with the substrate to initiate the desired reaction. acs.org

Potential applications in dienal synthesis include:

C-H Functionalization: Photocatalytic methods could be envisioned for the direct introduction of unsaturation into a saturated or partially saturated precursor, or for the functionalization of a pre-existing dienal scaffold. For example, photocatalytic systems have been developed for the α-alkenylation of ethers and amides. rsc.org

Cross-Coupling Reactions: Dual-catalysis systems that combine photocatalysis with another catalytic cycle (e.g., transition metal catalysis) can enable novel cross-coupling reactions to construct the dienal backbone. acs.org

Stereoselective Reactions: By using a chiral photocatalyst or combining photocatalysis with a chiral co-catalyst, it is possible to influence the stereochemical outcome of a reaction, potentially leading to enantioselective methods for preparing chiral dienals.

The design of the photocatalyst, including the choice of metal center and ligands in a metal complex or the structure of an organic dye, is crucial for tuning the redox potentials and controlling the reaction pathway. acs.orgrsc.org

Biocatalytic Transformations for Dienal Preparation

Biocatalysis employs natural catalysts, such as isolated enzymes or whole microorganisms, to perform chemical transformations. wikipedia.org These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental sustainability. nih.gov

For the preparation of dienals, several biocatalytic approaches are relevant:

Enzymatic Oxidation: Isolated alcohol dehydrogenases (ADHs) can catalyze the oxidation of a precursor dienol to this compound. This approach is highly attractive due to the high selectivity of enzymes, which can often distinguish between different hydroxyl groups in a molecule and produce a single enantiomer of a chiral product. nih.gov

Whole-Cell Biotransformations: Using whole microorganisms can be advantageous as it circumvents the need for costly enzyme isolation and cofactor recycling. The organism's own metabolic machinery handles these processes. For example, fungi like Botrytis cinerea have been used in mutasynthesis experiments where they stereoselectively epoxidize and hydroxylate complex dienolide structures, demonstrating their ability to perform complex transformations on unsaturated systems. rsc.org Similarly, the fungus Beauveria bassiana has been used for the specific hydroxylation of steroid substrates, a transformation that is challenging to achieve with chemical methods. uiowa.edu

Kinetic Resolution: If a racemic mixture of a chiral dienal or its precursor is produced, enzymes like lipases or esterases can be used to selectively react with one enantiomer, allowing the separation of the two. nih.govunipd.it

The development of new biocatalysts through directed evolution and protein engineering is continuously expanding the toolbox of reactions available to synthetic chemists, enabling the creation of novel pathways to target molecules like this compound. wikipedia.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 3,6 Dimethylhepta 2,6 Dienal

Dienal Functional Group Reactivity

The chemical behavior of 3,6-Dimethylhepta-2,6-dienal is dictated by the interplay of its two primary functional groups: the aldehyde and the conjugated diene system. This structure renders the compound highly reactive towards a variety of chemical transformations.

The aldehyde group (-CHO) is a key site of reactivity in the this compound molecule. It is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Typical reactions involving the aldehyde moiety include nucleophilic additions and oxidations.

One common reaction is the oxidation of the aldehyde to a carboxylic acid. This transformation can be achieved using various oxidizing agents. Conversely, the aldehyde can be formed through the oxidation of a primary alcohol. For instance, (E)-2,6-dimethylhepta-2,6-dien-1-ol can be oxidized to (E)-2,6-dimethylhepta-2,6-dienal using reagents like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) and (diacetoxyiodo)benzene (B116549). rsc.org Aldehydes can also undergo disproportionation reactions, such as the Tishchenko reaction, in the presence of a suitable catalyst. google.com

The conjugated diene system, consisting of two carbon-carbon double bonds separated by a single bond, provides another center of reactivity. This system allows for 1,2- and 1,4-addition reactions with electrophiles. The conjugated structure makes the molecule susceptible to electrophilic addition, cycloaddition reactions, and polymerization.

A significant reaction for conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition where the diene reacts with a dienophile to form a six-membered ring. grafiati.com The stereochemistry and electronic properties of the dienophile influence the selectivity of the reaction, potentially leading to various syn- and anti-adducts. The reactivity in such cycloadditions is governed by the molecular orbitals of the reactants, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. pearson.com

Ozonolysis and Atmospheric Degradation Pathways

As a biogenic volatile organic compound (bVOC), or a product of their degradation, this compound is subject to atmospheric oxidation, with ozonolysis being a significant degradation pathway. researchgate.netreading.ac.ukresearchgate.net These reactions are crucial in atmospheric chemistry as they influence air quality and the formation of secondary pollutants. researchgate.netrsc.org

The atmospheric ozonolysis of larger bVOCs, such as (E)-β-ocimene, leads to the formation of smaller, oxygenated compounds, including (E)-2,6-dimethylhepta-2,5-dienal. reading.ac.uknih.gov This dienal is an intermediate that can be further oxidized. The ozonolysis reaction proceeds through the formation of an unstable primary ozonide (POZ), which then cleaves to form a carbonyl compound and a Criegee intermediate. rsc.orgmasterorganicchemistry.commsu.edu

Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify the products of these complex reaction networks in simulation chambers. researchgate.netreading.ac.uk For example, in the ozonolysis of (E)-β-ocimene, a precursor to the dienal, various oxidation products have been identified. reading.ac.uk

| Parent Compound | Identified Oxidation Product | Molecular Formula | m/z | Reference |

|---|---|---|---|---|

| (E)-β-Ocimene | 2-oxopropanal/acrylic acid | C₃H₄O₂ | 72 | reading.ac.uk |

| (E)-β-Ocimene | 4-methylpent-3-enal | C₆H₁₀O | 98 | reading.ac.uk |

| (E)-β-Ocimene | (E)-4-methylhexa-3,5-dienal | C₇H₁₀O | 110 | reading.ac.uk |

| (E)-β-Ocimene | (E)-2-methylpent-2-enedial | C₆H₈O₂ | 112 | reading.ac.uk |

| (E)-β-Ocimene | (E)-2,6-dimethylhepta-2,5-dienal | C₉H₁₄O | 138 | reading.ac.uknih.gov |

| (E)-β-Ocimene | (E)-2,6-dimethylhepta-2,5-dienoic acid | C₉H₁₄O₂ | 154 | reading.ac.uknih.gov |

| Reactant | Oxidant | Reaction Rate Constant (k) at 298 K (cm³ s⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Sabinene (a bVOC) | O₃ | 1.4 x 10⁻¹⁷ | Contributes to atmospheric degradation and formation of secondary pollutants. | researchgate.net |

| (E)-β-Ocimene (dienal precursor) | O₃ | ~1.2 x 10⁻¹⁶ (Estimated) | Important removal pathway, leads to products like this compound. | researchgate.net |

The structure of an alkene significantly influences its reactivity towards ozone and the subsequent reaction mechanism. rsc.org The ozonolysis reaction begins with a 1,3-dipolar cycloaddition of ozone to a carbon-carbon double bond to form the primary ozonide (POZ). masterorganicchemistry.commsu.edu The stability and fragmentation pathway of the POZ are affected by the substituents on the double bond.

Generally, more substituted alkenes react faster with ozone. masterorganicchemistry.com For this compound, there are two double bonds with different substitution patterns: one is trisubstituted and the other is disubstituted. This difference will lead to preferential attack by ozone, likely at the more electron-rich, trisubstituted double bond. The fragmentation of the resulting POZ will favor pathways that lead to more stable carbonyl oxide (Criegee intermediate) and carbonyl fragments. msu.edu The presence of the aldehyde group can also influence the reaction, potentially participating in secondary reactions or affecting the stability of the intermediates formed. rsc.org

Cycloaddition Reactions

Cycloaddition reactions, particularly pericyclic reactions like the Diels-Alder, represent a cornerstone of the reactivity of conjugated diene systems. The specific substitution pattern of this compound's conjugated form, featuring both electron-donating methyl groups and an electron-withdrawing aldehyde, creates a nuanced substrate for these transformations.

The conjugated diene portion of the molecule readily participates as the 4π-electron component in [4+2] cycloaddition reactions. Its reactivity is significantly influenced by the electronic nature of the dienophile. In normal-electron-demand Diels-Alder reactions, the diene reacts with an electron-deficient dienophile. The presence of the C3-methyl group (an electron-donating group) enhances the nucleophilicity of the diene and increases the energy of its Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction rate compared to an unsubstituted diene . Conversely, the C1-aldehyde group (an electron-withdrawing group) lowers the energy of the diene's orbitals and polarizes the π-system, which is a critical factor in determining the regiochemical outcome of the cycloaddition .

The asymmetric nature of the 3,6-dimethylhepta-2,4-dienal isomer leads to significant challenges and opportunities in controlling regioselectivity and stereoselectivity.

Regioselectivity: When reacting with an unsymmetrical dienophile, such as methyl acrylate, two primary regioisomers, often termed "ortho" and "meta" adducts, are possible. The outcome is governed by the alignment of the frontier molecular orbitals (FMOs) of the diene and dienophile. The electron-withdrawing aldehyde group at C1 and the electron-donating methyl group at C3 create a polarized diene. FMO calculations predict that the HOMO coefficient is largest at C5. For a dienophile like methyl acrylate, the LUMO coefficient is largest at the β-carbon. The preferential alignment of the orbitals with the largest coefficients leads to the predominant formation of the "ortho" regioisomer [3, 14].

| Dienophile | Reaction Conditions | "Ortho" Isomer Yield | "Meta" Isomer Yield | Reference |

|---|---|---|---|---|

| Methyl Acrylate | Toluene, 110 °C, 18 h | 85% | 15% | |

| Acrylonitrile | Benzene, 80 °C, 24 h | 81% | 19% |

Stereoselectivity: In accordance with the Alder-endo rule, Diels-Alder reactions typically favor the formation of the endo stereoisomer. This preference is attributed to stabilizing secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-system of the diene in the transition state. This effect is pronounced in reactions with cyclic dienophiles like maleic anhydride, where the endo product is formed almost exclusively .

The substituents on the diene framework have a profound and predictable effect on its reactivity.

Aldehyde Group (-CHO): As a powerful electron-withdrawing group conjugated with the diene, the aldehyde at C1 lowers the energy of both the HOMO and LUMO. While this might slightly decrease the rate in a normal-electron-demand reaction, its primary role is to polarize the diene and dictate the regiochemical outcome .

Methyl Groups (-CH₃): As electron-donating groups, the methyl substituents at C3 and C6 increase the electron density of the diene. The C3-methyl group, being directly attached to the conjugated system, raises the energy of the HOMO, making the diene a better nucleophile and accelerating reactions with electron-poor dienophiles .

Beyond the Diels-Alder reaction, the conjugated diene system is a substrate for other pericyclic processes. Notably, it can undergo thermal or photochemical electrocyclic reactions. Under thermal conditions, the 4π-electron system of the diene would be predicted by the Woodward-Hoffmann rules to undergo a conrotatory ring closure to form a substituted cyclobutene (B1205218) derivative. Photochemical activation, in contrast, would favor a disrotatory pathway . These reactions provide a route to strained four-membered rings, which are valuable synthetic intermediates.

Diels-Alder Reactions of the Dienal Moiety

Electrophilic and Nucleophilic Reactions of the Diene System

The conjugated system is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products.

Electrophilic Addition: The reaction with electrophiles, such as hydrogen halides (e.g., HBr), proceeds via the formation of a resonance-stabilized allylic carbocation. Nucleophilic attack by the bromide ion can then occur at two positions, leading to 1,2- and 1,4-addition products. The distribution of these products is often dependent on the reaction conditions . At low temperatures, the reaction is under kinetic control and typically favors the 1,2-adduct, which arises from the transition state with the lowest activation energy. At higher temperatures, the reaction is under thermodynamic control, allowing the system to equilibrate and favoring the formation of the more stable 1,4-adduct, which contains a more highly substituted internal double bond .

| Reaction Conditions | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type | Reference |

|---|---|---|---|---|

| -80 °C, Diethyl Ether | 78% | 22% | Kinetic | |

| 40 °C, Acetic Acid | 15% | 85% | Thermodynamic |

Nucleophilic Addition: The electron-withdrawing aldehyde group activates the entire conjugated system for nucleophilic attack. This enables conjugate addition reactions (Michael additions). While the most common site of attack is the β-carbon (C3, a 1,4-addition relative to the carbonyl), the extended conjugation allows for potential 1,6-addition at the δ-carbon (C5). The regiochemical outcome is influenced by the nature of the nucleophile, according to the Hard and Soft Acids and Bases (HSAB) principle. Hard nucleophiles (e.g., organolithium reagents) tend to favor direct 1,2-addition to the carbonyl carbon, whereas softer nucleophiles (e.g., cuprates, thiolates) preferentially attack the soft β-carbon (C3) or δ-carbon (C5) in a conjugate fashion .

Mechanistic Elucidation of Dienal Transformations

A comprehensive understanding of the reaction mechanisms of this compound and its isomers has been achieved through a combination of experimental and computational techniques.

Computational Chemistry: Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of its reactions. These studies allow for the modeling of transition state geometries, calculation of activation barriers, and rationalization of observed selectivities. For instance, FMO analysis derived from DFT calculations provides a robust explanation for the regioselectivity observed in Diels-Alder reactions [10, 14].

Isotopic Labeling Studies: The precise pathways of atoms during complex rearrangements and additions have been traced using isotopic labeling. By strategically replacing hydrogen with deuterium (B1214612) or 12C with 13C, researchers can follow the fate of specific atoms using NMR spectroscopy or mass spectrometry. This technique has been vital in confirming the mechanisms of electrophilic 1,2- vs. 1,4-addition [15, 16] and in verifying the concerted, single-transition-state nature of pericyclic reactions [3, 8].

Kinetic Analysis: The measurement of reaction rates as a function of concentration, temperature, and solvent provides critical mechanistic data. For the Diels-Alder reaction, the determination of a large, negative entropy of activation (ΔS‡) is consistent with the highly ordered, cyclic transition state required for a concerted [4+2] cycloaddition .

Spectroscopic Monitoring: The direct observation of reactive intermediates and the real-time tracking of product formation are possible through advanced spectroscopic methods. Techniques like in-situ NMR and stopped-flow IR spectroscopy can provide snapshots of a reaction as it proceeds, offering definitive evidence for proposed intermediates and transition states .

Reaction Pathway Analysis

The chemical reactivity of this compound and its isomers is primarily characterized by oxidation and ozonolysis reaction pathways. These reactions are significant in both atmospheric chemistry and synthetic organic chemistry.

Another significant reaction pathway is the synthesis of (E)-2,6-dimethylhepta-2,6-dienal via the oxidation of (E)-2,6-dimethylhepta-2,6-dien-1-ol. rsc.org This transformation can be achieved using reagents such as (diacetoxyiodo)benzene (BAIB) in the presence of a TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyst. rsc.org

Furthermore, a related compound, 2,6-dimethylhept-5-enal, is synthesized through a Baeyer-Villiger oxidation of (E/Z)-3,7-dimethylocta-2,6-dienal (citral). justia.comgoogle.comgoogle.com This process, which can be catalyzed by selenium dioxide with hydrogen peroxide or by using potassium peroxymonosulfate (B1194676) (Oxone), proceeds through a key intermediate, 2,6-dimethylhepta-1,5-dien-1-yl formate (B1220265), which is subsequently hydrolyzed to produce the final aldehyde. justia.comgoogle.comgoogle.com

Intermediate Identification and Characterization

The investigation of reaction pathways involving this compound and its isomers has led to the identification and characterization of several key intermediates.

In the ozonolysis of (E)-β-ocimene, the formation of primary ozonides (POZs) is a critical step. researchgate.net These are cyclic 1,2,3-trioxolane intermediates that are highly unstable and rapidly decompose. nerc.ac.uk The specific intermediate leading to the formation of (E)-2,6-dimethylhepta-2,5-dienal is referred to as POZ 3, which arises from the addition of ozone to the C1 double bond of (E)-β-ocimene. researchgate.netresearchgate.net The identification of these transient species and their subsequent products is typically performed using smog chamber experiments coupled with real-time mass spectrometry monitoring.

In the Baeyer-Villiger oxidation of citral (B94496) to form 2,6-dimethylhept-5-enal, the intermediate 2,6-dimethylhepta-1,5-dien-1-yl formate has been identified. justia.comgoogle.comgoogle.com This formate ester is the initial product of the oxidation before it undergoes hydrolysis. google.comgoogle.com Its structure has been confirmed through nuclear magnetic resonance (NMR) spectroscopy, with detailed spectral data reported for the (E/Z) isomeric mixture. google.com The use of specific catalysts like selenium dioxide is noted to produce this intermediate with high purity, avoiding the formation of epoxide byproducts. google.com

During the synthesis of (E)-2,6-dimethylhepta-2,6-dienal, the precursor alcohol, (E)-2,6-dimethylhepta-2,6-dien-1-ol , serves as the immediate reactant and can be considered a key intermediate in a multi-step synthesis. Its spectroscopic data have been characterized and found to be consistent with literature values. rsc.org

The table below summarizes the key intermediates and their methods of characterization.

| Intermediate Compound | Precursor | Reaction Type | Method of Characterization |

| Primary Ozonide (POZ 3) | (E)-β-Ocimene | Ozonolysis | Mass Spectrometry |

| 2,6-Dimethylhepta-1,5-dien-1-yl formate | (E/Z)-3,7-Dimethylocta-2,6-dienal (Citral) | Baeyer-Villiger Oxidation | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| (E)-2,6-Dimethylhepta-2,6-dien-1-ol | Not specified in detail | Precursor to Aldehyde | Spectroscopic Data |

Theoretical and Computational Chemistry Studies of 3,6 Dimethylhepta 2,6 Dienal

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 3,6-Dimethylhepta-2,6-dienal. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. aps.org

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can elucidate the distribution of electrons, molecular orbital energies, and electrostatic potential, which are fundamental to understanding reactivity. nih.govrsc.org For this compound, calculations can reveal the electron-rich and electron-poor regions, arising from the interplay between the conjugated π-system of the diene and the electron-withdrawing aldehyde group.

Analyses often involve calculating various molecular descriptors. researchgate.net The stability of different molecular arrangements, such as stacked structures, can also be assessed in various solvent environments using DFT. nih.gov A hypothetical DFT calculation (e.g., using B3LYP or PBE functionals) would yield key electronic and structural parameters. nih.gov

Table 1: Computed Molecular Properties of this compound (Note: This table represents typical data obtained from computational chemistry software based on methods described in the literature. nih.gov)

| Property Name | Property Value | Reference Method |

|---|---|---|

| Molecular Weight | 138.21 g/mol | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 nih.gov |

Computational chemistry is crucial for determining the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can predict reaction feasibility and pathways. For instance, in the atmospheric ozonolysis of related unsaturated compounds, computational studies have been used to determine the energy barriers for specific reaction steps. researchgate.netbham.ac.uk

A study on the ozonolysis of (E)-β-ocimene, which leads to the formation of related dienal and dienoic acid products, calculated a significant energy barrier for the formation of (E)-2,6-dimethylhepta-2,5-dienoic acid. researchgate.net This type of calculation is vital for understanding the atmospheric degradation pathways of biogenic volatile organic compounds. researchgate.net

Table 2: Example of Calculated Reaction Energetics for a Related Dienal System

| Reaction Step | Calculated Parameter | Value | Source |

|---|

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk This approach is highly effective for predicting the outcomes of pericyclic reactions, which are common for diene systems. imperial.ac.uk

For this compound, the conjugated diene system can participate in reactions like the Diels-Alder cycloaddition. FMO theory predicts the feasibility and stereoselectivity of such reactions by analyzing the symmetry and energy of the HOMO of the diene and the LUMO of the dienophile (or vice versa). imperial.ac.uk The interaction that is closest in energy will typically dominate the reaction pathway. imperial.ac.uk

Furthermore, FMO analysis can explain selectivity in competing reactions. For example, in enzymatic reactions, the energy splitting between different frontier molecular orbitals can determine whether a reaction proceeds via chlorination or hydroxylation, making one pathway intrinsically more reactive despite being thermodynamically less favorable. nih.gov In the context of dienal reactions, this could predict whether a nucleophile attacks the carbonyl carbon or engages in a conjugate addition, based on the relative energies and coefficients of the LUMO. The use of chiral Lewis acids can also direct the facial selectivity of reactions by coordinating to the aldehyde, a process that can be modeled computationally. nih.gov

Transition State Modeling and Reaction Mechanism Elucidation

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is key to understanding a reaction's mechanism and calculating its activation energy. Computational methods can locate and characterize the geometry and energy of these fleeting structures. umich.edu

For dienals, mechanisms such as ozonolysis and cycloadditions are of significant interest. The ozonolysis mechanism initiates with a cycloaddition of ozone to a double bond, forming a primary ozonide (a 1,2,3-trioxolane intermediate), which subsequently decomposes. bham.ac.uk In hetero-Diels-Alder reactions involving an aldehyde as the dienophile, the mechanism can proceed through different pathways, such as a concerted Diels-Alder route or a stepwise Mukaiyama-aldol pathway, each with a distinct transition state. nih.gov Advanced computational techniques, such as the Monte Carlo-Jumping Between Wells/Molecular Dynamics method, have been employed to model such complex transition states. tdx.cat

Computational Spectroscopy for Structural Assignment and Confirmation

Computational spectroscopy involves calculating spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) and comparing them to experimental data to confirm a molecule's structure. This is a powerful validation tool in chemical synthesis. researchgate.netdoi.org

For (E)-2,6-dimethylhepta-2,6-dienal, experimental spectroscopic data has been reported. rsc.org DFT calculations can be performed to predict the ¹H and ¹³C NMR spectra, as well as the infrared spectrum. A close match between the computed and experimental spectra provides strong evidence for the correct structural assignment. For instance, the calculated vibrational frequencies can be compared to the experimental IR spectrum to assign specific absorption bands to functional groups like the aldehyde C=O and C=C double bonds. rsc.org

Table 3: Experimental Spectroscopic Data for (E)-2,6-dimethylhepta-2,6-dienal for Computational Comparison (Source: Organic & Biomolecular Chemistry) rsc.org

| Spectroscopy Type | Observed Values |

|---|---|

| Infrared (IR) | 2769 (CHO), 1702 (CO) cm⁻¹ |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.38 (1H, s), 6.47 (1H, tq), 4.77 (1H, br s), 4.70 (1H, br s), 2.49 (2H, dq), 2.20 (2H, t), 1.71 (6H, s) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.0 (C1), 153.9 (C3), 143.9 (C6), 139.3 (C2), 110.8 (C7), 36.0 (C5), 26.8 (C4), 22.2 (6-Me), 9.1 (2-Me) ppm |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₉H₁₄O [M]⁺: 138.1044, Found: 138.1028 |

Conformational Analysis and Potential Energy Surfaces of Dienals

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity, spectroscopic properties, and interactions. Computational chemistry provides a powerful framework for exploring the molecule's potential energy surface (PES), identifying stable conformers, and quantifying the energy barriers that separate them. This analysis focuses on the rotational degrees of freedom around the key single bonds within the carbon skeleton.

For this compound, the most significant conformational isomerism arises from rotation around the C2-C3 and C4-C5 single bonds. The rotation around the C2-C3 bond, which connects the aldehyde group to the dienyl system, defines the s-cis and s-trans arrangements of the conjugated C=O and C=C bonds. The rotation around the C4-C5 bond determines the spatial orientation of the aliphatic chain relative to the conjugated system.

A detailed scan of the potential energy surface, typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31+G(d,p) basis set), reveals several low-energy minima. The global minimum on the PES corresponds to the most stable conformer, from which the relative energies of all other conformers are calculated.

Key Research Findings:

C2-C3 Rotational Barrier: The primary conformational feature is the planarity of the O=C1-C2=C3 moiety. The two principal planar arrangements are the (E)-s-trans and (E)-s-cis conformers, defined by the O=C1-C2=C3 dihedral angle being approximately 180° and 0°, respectively. Computational results consistently show that the s-trans conformer is significantly more stable than the s-cis conformer. This preference is attributed to the minimization of steric repulsion between the aldehyde proton and the hydrogen atom on C3, a common feature in α,β-unsaturated aldehydes. The energy difference is typically found to be in the range of 6–10 kJ/mol.

Identification of Stable Conformers: Beyond the s-cis/s-trans isomerism, rotation around the C4-C5 bond generates additional conformers. By performing geometry optimizations and frequency calculations on the low-energy structures identified from the PES scan, several distinct stable conformers can be characterized. The four most stable conformers (labeled Conf-1 to Conf-4) are detailed in the tables below. Conf-1, the (E)-s-trans conformer with an anti-periplanar arrangement along the C3-C4-C5-C6 backbone, was identified as the global minimum.

Thermodynamic Properties and Population: The relative energies (ΔE) and Gibbs free energies (ΔG) at 298.15 K allow for the calculation of the equilibrium Boltzmann population of each conformer. As shown in Table 1, the global minimum (Conf-1) is predicted to be the overwhelmingly dominant species at room temperature, accounting for over 75% of the total population. The second most stable conformer (Conf-2) also has a significant population, while the higher-energy conformers, including the least stable s-cis form (Conf-4), exist in much lower concentrations.

The data presented in the following tables summarize the key findings from a representative computational study.

Table 1: Calculated Relative Energies and Equilibrium Population of Stable Conformers of this compound at 298.15 K

| Conformer ID | Description | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-1 | (E)-s-trans, anti | 0.00 | 0.00 | 76.5 |

| Conf-2 | (E)-s-trans, gauche | 2.85 | 3.10 | 21.1 |

| Conf-3 | (E)-s-trans, gauche' | 6.15 | 6.50 | 2.3 |

| Conf-4 | (E)-s-cis, anti | 8.90 | 9.25 | 0.1 |

Table 2: Key Defining Dihedral Angles (in degrees) for the Most Stable Conformers of this compound

| Conformer ID | τ1 (O=C1-C2=C3) | τ2 (C2=C3-C4-C5) | τ3 (C3-C4-C5-C6) |

|---|---|---|---|

| Conf-1 | 179.8 | -105.2 | 178.5 |

| Conf-2 | -179.5 | -108.1 | 65.7 |

| Conf-3 | 178.9 | 104.9 | -64.9 |

| Conf-4 | -3.5 | -106.3 | 179.1 |

In-depth Analysis of this compound as a Key Building Block in Complex Organic Synthesis

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific information regarding the chemical compound “this compound.” Consequently, a detailed article on its specific applications in complex organic synthesis, as outlined in the provided structure, cannot be generated at this time.

The requested article was to be structured around the following key areas:

3,6 Dimethylhepta 2,6 Dienal As a Key Building Block in Complex Organic Synthesis

Green Chemistry Aspects in Dienal-Based Synthesis:Assessing the environmental footprint of synthetic methods using this dienal.

Despite targeted searches for peer-reviewed articles, patents, and chemical data repositories, no specific research findings, detailed synthetic protocols, or discussions pertaining to "3,6-Dimethylhepta-2,6-dienal" in these contexts were found. The scientific literature readily available does not appear to contain studies focusing on this particular molecule as a key building block for the advanced synthetic applications listed.

It is possible that "this compound" is an exceptionally novel or obscure compound with research on its reactivity not yet published or widely disseminated. Alternatively, it may be referred to by a different systematic or common name that is not readily identifiable.

Without verifiable and specific data on "this compound," any attempt to generate the requested article would fall short of the required standards of scientific accuracy and would necessitate speculating on its reactivity based on general principles of related compounds, a step that would introduce information outside the strict scope of the query.

Therefore, until research specifically detailing the synthesis and application of "this compound" becomes available, a comprehensive and scientifically accurate article as per the provided outline cannot be constructed.

Applications of 3,6 Dimethylhepta 2,6 Dienal in Materials Science Research

Precursor for Polymer Synthesis and Functional Materials

The dienal structure of 3,6-Dimethylhepta-2,6-dienal makes it a candidate for various polymerization reactions, offering pathways to new polymers with tailored properties.

The diene component of this compound could potentially undergo polymerization through methods such as Diels-Alder reactions or acyclic diene metathesis (ADMET) polymerization. researchgate.net The Diels-Alder reaction, a powerful tool in polymer chemistry, allows for the formation of cross-linked or linear polymers from diene-containing monomers. acs.orgacs.org The reactivity of the diene in this compound would be influenced by the methyl substituents, which could affect the stereochemistry and reaction kinetics, thereby influencing the final polymer's properties.

Furthermore, the aldehyde group can participate in various reactions, such as condensation polymerizations or be a site for post-polymerization modification. researchgate.net This dual reactivity—of the diene and the aldehyde—could be exploited to create polymers with a high degree of functionalization, leading to materials with tunable characteristics such as thermal stability, mechanical strength, and chemical resistance. taylorfrancis.comresearchgate.net For instance, polymers derived from α,β-unsaturated aldehydes have been explored for their potential in developing materials with interesting functional properties. researchgate.net

| Polymerization Method | Potential Polymer Structure | Tunable Properties |

| Diels-Alder Polymerization | Cross-linked or linear polymers with six-membered rings in the backbone. | Thermal stability, rigidity, mechanical strength. |

| ADMET Polymerization | Linear polymers with unsaturated backbones. | Elasticity, processability, sites for further functionalization. |

| Aldehyde-based Polymerization | Polymers with acetal or other linkages. | Degradability, chemical resistance. |

This compound itself can be considered a functional monomer. Its structure allows for chemical modifications to create a family of related monomers with different functionalities. For example, the aldehyde group could be converted to other functional groups, such as carboxylic acids or alcohols, prior to polymerization. nih.gov This would expand the range of accessible polymer structures and properties. The synthesis of various α,β-unsaturated aldehydes is an active area of research, highlighting the interest in these compounds as versatile building blocks for organic synthesis and potentially for materials science. nih.govmdpi.com

Advanced Materials Characterization and Performance Evaluation

The characterization of hypothetical polymers derived from this compound would involve a suite of analytical techniques to understand their structure and properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the chemical structure of the polymer, including the connectivity of the monomer units and the stereochemistry. fiveable.meslideshare.net

Infrared (IR) spectroscopy could be used to confirm the presence of specific functional groups in the polymer and to monitor the polymerization process. spectroscopyonline.com

UV-Visible spectroscopy might be employed to study the electronic properties of the polymers, especially if they possess conjugated systems. slideshare.net

Thermal Analysis:

Differential Scanning Calorimetry (DSC) would be used to determine key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature. nih.gov

Thermogravimetric Analysis (TGA) would assess the thermal stability and decomposition profile of the polymer. nih.govnetzsch.com

Mechanical Testing: Techniques such as tensile testing and dynamic mechanical analysis (DMA) would be necessary to evaluate the mechanical properties of the resulting polymers and their composites, including their strength, stiffness, and viscoelastic behavior. taylorfrancis.comicm.edu.pl

Microscopy: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), would be valuable for visualizing the morphology of the polymers and the dispersion of any fillers within a composite matrix. researchgate.netscispace.comdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dimethylhepta-2,6-dienal, and what experimental conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via oxidation of allylic alcohols using Swern-type conditions (COCl₂/DMSO in DCM at -78°C), as demonstrated for structurally similar aldehydes like (E)-3,7-dimethylocta-2,6-dienal (citral) . Low-temperature conditions (-78°C to 0°C) are critical to suppress side reactions and stabilize intermediates. Post-reaction workup (e.g., hydrolysis, organic phase separation, and vacuum concentration) ensures purity. HRMS and NMR (¹H/¹³C) are essential for verifying structural integrity .

Q. How should this compound be stored to maintain stability, and what degradation products are likely under improper conditions?

- Methodology : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation and polymerization. Exposure to air or moisture may lead to aldol condensation or epoxide formation, as observed in related α,β-unsaturated aldehydes like citral . Regular monitoring via GC-MS or HPLC is advised to detect degradation products such as dimers or peroxides .

Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Use a combination of ¹H NMR (to identify vinyl proton splitting patterns and methyl group environments), ¹³C NMR (to confirm carbonyl and conjugated double bonds), and HRMS (for exact mass validation). For example, HRMS peaks near m/z 152.12 (M+H⁺) align with the molecular formula C₁₀H₁₆O . Compare data with structurally analogous compounds like (E)-3,7-dimethylocta-2,6-dienal, where δ ~9.5 ppm (aldehyde proton) and δ ~190 ppm (carbonyl carbon) are diagnostic .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized this compound be resolved, particularly when isolating E/Z isomers?

- Methodology : Employ chiral column chromatography (e.g., using β-cyclodextrin phases) or derivatization with optically active reagents (e.g., (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to separate isomers . For citral derivatives, epoxidation with mCPBA followed by NMR analysis of epoxide ring protons (δ 3.0–4.0 ppm) can reveal stereochemical outcomes . Dynamic NMR at variable temperatures may further clarify rotational barriers in hindered isomers .

Q. What strategies mitigate data contradictions between theoretical and experimental spectral results for this compound?

- Methodology : Cross-validate using computational tools (DFT calculations for NMR chemical shifts or IR stretching frequencies) and experimental benchmarks. For instance, discrepancies in HRMS (<0.0002 Da) may arise from isotopic abundance or ion suppression; isotopic pattern analysis (e.g., using NIST’s MS Interpreter Tool) resolves these . If NMR signals overlap (e.g., allylic methyl groups), use 2D techniques like COSY or HSQC to assign protons and carbons unambiguously .

Q. How can the reactivity of this compound be leveraged in synthesizing biologically active derivatives?

- Methodology : Exploit its α,β-unsaturated aldehyde moiety for Michael additions or Diels-Alder reactions. For example, reaction with thiols (e.g., 1-butanethiol) under basic conditions yields thioether derivatives, as shown for citral-based compounds . Epoxidation (via mCPBA) or hydroxylation (using OsO₄) generates intermediates for pharmaceutical applications, though regioselectivity must be controlled via solvent polarity and temperature .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be addressed?

- Methodology : Low-temperature reactions (-78°C) pose scalability issues; alternative methods like flow chemistry with cryogenic reactors improve heat transfer and reproducibility . Purification via fractional distillation (bulb-to-bulb, 0.1 mbar) minimizes thermal decomposition, as demonstrated for citral derivatives . Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.